molecular formula C15H13FN2O3 B5103371 methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No. B5103371
M. Wt: 288.27 g/mol
InChI Key: HXRGBTONNGCADT-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyran derivative that exhibits promising pharmacological properties, making it a valuable tool for medicinal chemistry research.

Scientific Research Applications

Crystal Structure and Molecular Conformation

Research conducted by Mohandas et al. (2019) explored the crystal structure and molecular conformation of a closely related compound, Allyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate. The study revealed its adoption of a triclinic crystal system and a boat conformation of the 4H-pyran ring, with the structure being stabilized by intermolecular interactions (Mohandas, Kumar, Krishnan, Pillai, & Sakthivel, 2019).

Synthesis Techniques

Yi, Peng, and Song (2005) developed a microwave-assisted liquid-phase synthesis technique for methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, utilizing functional ionic liquid as a soluble support. This method resulted in good yields and high purities without requiring chromatographic purification (Yi, Peng, & Song, 2005).

Density Functional Theory (DFT) Analysis

Chowhan et al. (2020) performed a theoretical characterization of substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, using DFT calculations. The research focused on analyzing the supra-molecular assemblies formed in the solid state of these compounds (Chowhan, Gupta, Sharma, & Frontera, 2020).

X-ray Studies

Sharma et al. (2015) conducted X-ray studies on methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate. The study included crystallographic analysis, revealing the triclinic space group and various hydrogen bonding types within the unit cell (Sharma, Brahmachari, Banerjee, Kant, & Gupta, 2015).

properties

IUPAC Name

methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-8-12(15(19)20-2)13(11(7-17)14(18)21-8)9-3-5-10(16)6-4-9/h3-6,13H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRGBTONNGCADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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